molecular formula C13H9Cl2NO2 B15074708 3-Chlorophenyl N-(4-chlorophenyl)carbamate CAS No. 102736-22-1

3-Chlorophenyl N-(4-chlorophenyl)carbamate

Katalognummer: B15074708
CAS-Nummer: 102736-22-1
Molekulargewicht: 282.12 g/mol
InChI-Schlüssel: IBUNOQPIIVTONT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chlorophenyl N-(4-chlorophenyl)carbamate is an organic compound with the molecular formula C13H9Cl2NO2 and a molecular weight of 282.128 g/mol . This compound is part of the carbamate family, which is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorophenyl N-(4-chlorophenyl)carbamate typically involves the reaction of 3-chlorophenyl isocyanate with 4-chlorophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

3-Chlorophenyl isocyanate+4-Chlorophenol3-Chlorophenyl N-(4-chlorophenyl)carbamate\text{3-Chlorophenyl isocyanate} + \text{4-Chlorophenol} \rightarrow \text{this compound} 3-Chlorophenyl isocyanate+4-Chlorophenol→3-Chlorophenyl N-(4-chlorophenyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts and continuous flow reactors can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chlorophenyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

3-Chlorophenyl N-(4-chlorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of polymers, coatings, and other materials

Wirkmechanismus

The mechanism of action of 3-Chlorophenyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Chlorophenyl N-(4-chlorophenyl)carbamate is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

102736-22-1

Molekularformel

C13H9Cl2NO2

Molekulargewicht

282.12 g/mol

IUPAC-Name

(3-chlorophenyl) N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C13H9Cl2NO2/c14-9-4-6-11(7-5-9)16-13(17)18-12-3-1-2-10(15)8-12/h1-8H,(H,16,17)

InChI-Schlüssel

IBUNOQPIIVTONT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)OC(=O)NC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.